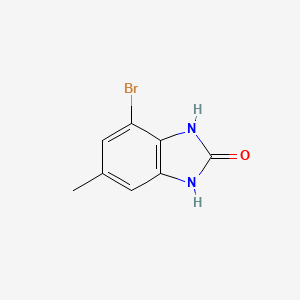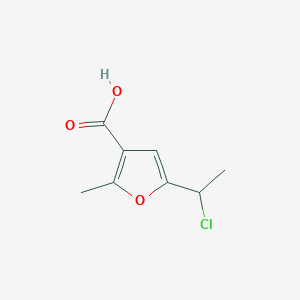
4-bromo-6-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-6-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one, also known as 4-bromo-6-methyl-2,3-dihydro-1H-1,3-benzodiazole or BMD, is an organic compound belonging to the family of benzodiazoles. It is a colorless, water-soluble solid with a melting point of 119°C. BMD is used in the synthesis of various organic compounds, including pharmaceuticals, dyes, and polymers. It is also used as a reagent in the synthesis of other compounds, such as polymers and organometallic compounds.
Mecanismo De Acción
The mechanism of action of BMD is not fully understood. However, it is thought to act as a chelating agent, binding to metal ions and forming complexes that can be used to catalyze reactions. It is also believed to act as an inhibitor of certain enzymes, which can be used to control the activity of certain biochemical pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of BMD are not well understood. However, it has been demonstrated to have some anti-inflammatory and antifungal activity in animal models. It has also been reported to have some anticancer activity in cell culture models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMD has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, making it a cost-effective reagent for synthesis. It is also relatively stable and non-toxic, making it safe to handle and store. However, BMD is not very soluble in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
The potential applications of BMD are still being explored. Future research could focus on developing new synthesis methods, increasing the solubility of BMD in aqueous solutions, and exploring its potential use in drug delivery systems. Additionally, further research could be conducted to better understand the biochemical and physiological effects of BMD and its potential therapeutic applications. Finally, BMD could be investigated for its use in the synthesis of organometallic compounds and catalysts.
Métodos De Síntesis
BMD can be synthesized from a variety of starting materials, including 4-bromo-6-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-onethyl-2-hydroxy-1H-1,3-benzodiazole, 4-bromo-6-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-onethyl-1H-1,3-benzodiazole, and 4-bromo-6-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-onethylbenzoic acid. The most common method of synthesis involves the reaction of 4-bromo-6-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-onethyl-2-hydroxy-1H-1,3-benzodiazole with sodium hydroxide in the presence of a base catalyst, such as sodium carbonate or potassium hydroxide. This reaction produces BMD in the form of a white solid.
Aplicaciones Científicas De Investigación
BMD has been extensively studied for its potential applications in the field of drug discovery. It has been used in the synthesis of a variety of drugs, including anti-inflammatory agents, antifungal agents, and anticancer agents. It has also been used in the synthesis of polymers for use in drug delivery systems. BMD has also been used in the synthesis of organometallic compounds, which are used in the synthesis of catalysts and other materials.
Propiedades
IUPAC Name |
4-bromo-6-methyl-1,3-dihydrobenzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-4-2-5(9)7-6(3-4)10-8(12)11-7/h2-3H,1H3,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBZHJVKBRGJRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(difluoromethyl)sulfanyl]-4-fluorobenzene](/img/structure/B6618086.png)
![1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene](/img/structure/B6618094.png)


![2-[(4-aminobutyl)sulfanyl]ethan-1-ol](/img/structure/B6618113.png)



![4-bromo-5H,7H-furo[3,4-d]pyrimidine](/img/structure/B6618152.png)